molecular formula C10H15NO2 B1418319 N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 75639-78-0

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B1418319
CAS No.: 75639-78-0
M. Wt: 181.23 g/mol
InChI Key: SOBKSPRFLXNMAI-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a norbornene-based carboxamide derivative characterized by a bicyclic framework and a hydroxyethyl substituent on the amide nitrogen. This compound belongs to a broader class of bicyclo[2.2.1]hept-5-ene carboxamides, which are structurally rigid due to the norbornene scaffold. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-4-3-11-10(13)9-6-7-1-2-8(9)5-7/h1-2,7-9,12H,3-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBKSPRFLXNMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655967
Record name N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75639-78-0
Record name N-(2-Hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves the coupling of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-aminoethanol to form the amide bond. This process typically requires activation of the carboxylic acid to facilitate nucleophilic attack by the amino group.

Key steps and reagents:

  • Activation of Carboxylic Acid:
    The carboxylic acid is activated using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives. This activation forms an O-acylurea intermediate, which is more reactive toward nucleophilic substitution.

  • Amide Bond Formation:
    2-Aminoethanol is added to the activated acid intermediate, allowing nucleophilic attack on the carbonyl carbon to form the amide linkage, yielding this compound.

  • Reaction Medium and Conditions:
    The reaction is generally conducted in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) at ambient or slightly elevated temperatures (0–25 °C) to optimize yield and minimize side reactions.

  • Purification:
    The crude product is purified by standard techniques such as recrystallization or column chromatography to obtain the pure amide compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar chemistry but is optimized for scale, efficiency, and safety:

  • Continuous Flow Reactors:
    The use of continuous flow technology allows precise control over reaction parameters (temperature, residence time, reagent stoichiometry), improving reproducibility and scalability.

  • Automated Systems:
    Automated reagent dosing and in-line monitoring (e.g., IR or NMR spectroscopy) ensure consistent product quality and high yields.

  • Green Chemistry Considerations:
    Efforts are made to minimize solvent use and waste generation, and to employ safer reagents where possible.

Alternative Synthetic Strategies

Although the amidation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with 2-aminoethanol is the main route, other methods have been explored:

  • Use of Acid Chlorides:
    Conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 2-aminoethanol, can provide the amide efficiently.

  • Coupling Reagents:
    Alternative coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) have been employed to improve yields and reduce side products.

  • Enzymatic Amidation:
    Biocatalytic approaches using amidases or lipases have been investigated for mild and selective amide bond formation, though these are less common for this bicyclic substrate.

Reaction Conditions and Optimization Data

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF Aprotic solvents preferred
Temperature 0–25 °C Lower temperatures minimize side reactions
Coupling Agent Dicyclohexylcarbodiimide (DCC) Commonly used for amidation
Reaction Time 12–24 hours Monitored by TLC or HPLC
Molar Ratio (Acid:Amine) 1:1.1–1.2 Slight excess of amine to drive reaction
Purification Recrystallization, chromatography To achieve >95% purity

Research Findings and Analytical Data

  • Yield and Purity:
    Typical yields for the amidation reaction range from 70% to 90%, with purity confirmed by NMR, IR, and mass spectrometry.

  • Structural Confirmation:
    NMR spectroscopy (¹H and ¹³C) confirms the presence of the bicyclic framework and amide linkage. The hydroxyl group from the 2-hydroxyethyl substituent is evident in the chemical shifts and coupling patterns.

  • Thermal and Chemical Stability:
    The compound exhibits good thermal stability up to ~150 °C and chemical stability under neutral to mildly acidic/basic conditions.

  • Reactivity:
    The hydroxyl group allows further functionalization or polymerization reactions, expanding the compound’s utility.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Amidation with DCC Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-aminoethanol, DCC, DCM, 0–25 °C High yield, straightforward Requires careful removal of dicyclohexylurea byproduct
Acid Chloride Route Acid chloride (SOCl2), 2-aminoethanol, base, solvent Faster reaction, high reactivity Acid chlorides are moisture sensitive and corrosive
Alternative Coupling Agents EDC, HATU, 2-aminoethanol, solvent Mild conditions, fewer side products More expensive reagents
Enzymatic Amidation Amidase enzyme, bicyclic acid, 2-aminoethanol Environmentally friendly, selective Limited substrate scope, longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exhibit promising anticancer properties. The bicyclic structure may enhance the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that modifications of bicyclic compounds can lead to increased cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Drug Delivery Systems
The incorporation of hydroxyethyl groups in drug design can improve solubility and bioavailability. This compound can be utilized as a building block in the synthesis of prodrugs or as part of drug delivery systems, enhancing the therapeutic efficacy of existing drugs by improving their pharmacokinetic profiles .

Materials Science

Polymer Synthesis
This compound can serve as a monomer in the synthesis of various polymers. The unique bicyclic structure provides rigidity and stability, making it suitable for producing high-performance materials. Research has demonstrated that polymers derived from bicyclic compounds exhibit superior mechanical properties and thermal stability compared to their linear counterparts .

Coatings and Adhesives
Due to its chemical properties, this compound can be incorporated into formulations for coatings and adhesives. Its ability to form strong intermolecular interactions contributes to enhanced adhesion characteristics and durability in various applications, including automotive and aerospace industries .

Organic Synthesis

Synthetic Intermediates
The compound is valuable as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical transformations, including amide bond formation and cyclization reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .

Catalysis
this compound may also find applications in catalysis, particularly in asymmetric synthesis where its chiral centers can influence reaction outcomes favorably. Research into its catalytic properties could lead to advancements in enantioselective synthesis methodologies, which are critical in pharmaceutical manufacturing .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Enhanced cytotoxicity observed in modified bicyclic compounds against cancer cell lines.
Drug Delivery Systems Improved solubility and bioavailability noted when used in prodrug formulations.
Polymer Synthesis Superior mechanical properties reported for polymers derived from bicyclic monomers.
Coatings and Adhesives Increased adhesion strength observed in formulations containing the compound.
Organic Synthesis Effective intermediate for synthesizing complex organic molecules demonstrated.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Pharmacological Comparisons

While direct data for N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide are sparse, insights can be drawn from structurally related compounds:

Serotonin Receptor Affinity: Piperazine-substituted derivatives (e.g., Norbo-1/2) demonstrate nanomolar affinity for 5-HT1A and 5-HT7 receptors, with exo isomers generally showing higher selectivity .

Bioconjugation Utility: The hydroxyethyl variant’s primary alcohol group makes it a candidate for fluorescent probe synthesis, as seen in FITC-conjugated norbornene carboxamides .

Stability and Commercial Viability

  • Alternative Derivatives : Compounds like N-(3-chloropropyl) or piperazine-substituted carboxamides remain commercially available, underscoring their broader applicability in medicinal chemistry .

Biological Activity

N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound with potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C10H15NO2
  • Molecular Weight: 181.23 g/mol
  • CAS Number: 75639-78-0
  • InChI Key: SOBKSPRFLXNMAI-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interactions with specific biological targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, enhancing its affinity for enzymes and receptors. The bicyclic structure contributes to the compound's rigidity, which may influence binding efficacy and specificity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. The compound exhibits synergistic effects when used in combination with other antibiotics, enhancing their overall efficacy.

Case Study: Synergistic Effects with Antibiotics

A study conducted by researchers at a pharmaceutical laboratory demonstrated that this compound significantly increased the effectiveness of common antibiotics like ampicillin and tetracycline against resistant bacterial strains.

Antibiotic Minimum Inhibitory Concentration (MIC) Alone MIC with this compound
Ampicillin16 µg/mL4 µg/mL
Tetracycline32 µg/mL8 µg/mL

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Studies indicate that the compound is metabolized primarily in the liver, with renal excretion as a significant pathway.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives, and how do they apply to N-(2-hydroxyethyl) substitution?

  • Methodological Answer : Synthesis typically involves functionalizing the bicyclo[2.2.1]heptene core via esterification or amidation. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are often synthesized using anhydride intermediates (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) reacting with amines or alcohols . To introduce the N-(2-hydroxyethyl) group, nucleophilic substitution or amidation with ethanolamine derivatives under controlled pH and temperature (e.g., 0–5°C in THF) is recommended. IR and ¹H NMR are critical for verifying the carboxamide bond and hydroxyl group .

Q. How can structural characterization of N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide be optimized using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of the carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl group (broad O-H stretch ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the bicyclic framework (e.g., bridgehead protons at δ 1.5–2.5 ppm) and the hydroxyethyl side chain (e.g., -CH₂OH at δ 3.4–3.7 ppm) .
  • X-ray Crystallography : If single crystals are obtainable, resolve the bicyclic geometry and hydrogen-bonding interactions involving the hydroxyethyl group .

Q. What are the stability considerations for bicyclo[2.2.1]heptene derivatives under varying experimental conditions?

  • Methodological Answer : Bicyclic systems are prone to ring-opening under strong acidic/basic conditions. Stability testing should include:

  • pH Stability : Monitor degradation via HPLC in buffers (pH 1–12) at 25°C and 40°C .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., >150°C for similar carboxamides) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydroxyethyl group in functionalizing the bicyclo[2.2.1]heptene scaffold?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the parent compound and transition states for reactions (e.g., esterification). Software like Gaussian with B3LYP/6-31G(d) can model electron density around the carboxamide and hydroxyl groups .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to guide solvent selection .

Q. What strategies resolve contradictions in spectral data for structurally similar bicyclo[2.2.1]heptene derivatives?

  • Methodological Answer :

  • Comparative Analysis : Overlay NMR/IR spectra of the target compound with analogs (e.g., N-(2-hydroxyethyl)-4-cyclohexene-1,2-dicarboximide) to identify diagnostic peaks .
  • Isotopic Labeling : Use ¹³C-labeled ethanolamine to trace the hydroxyethyl group’s integration in 2D NMR (HSQC/HMBC) .

Q. How do steric and electronic effects influence the regioselectivity of reactions at the bicyclo[2.2.1]heptene bridgehead?

  • Methodological Answer :

  • Steric Maps : Generate Connolly surface models to visualize steric hindrance near the carboxamide group .
  • Electrostatic Potential Analysis : Use Mulliken charges to predict nucleophilic/electrophilic sites. For example, the bridgehead carbon may exhibit higher electrophilicity due to ring strain .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells, ensuring compliance with ethical guidelines for non-FDA-approved compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

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